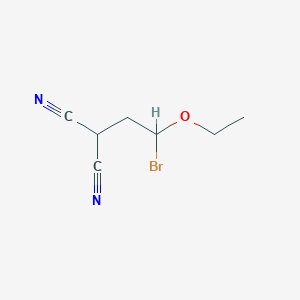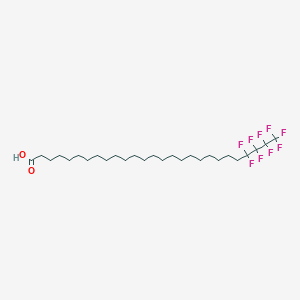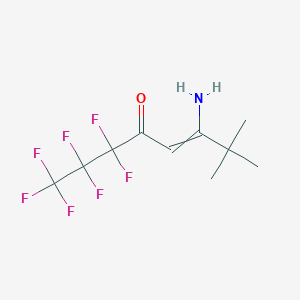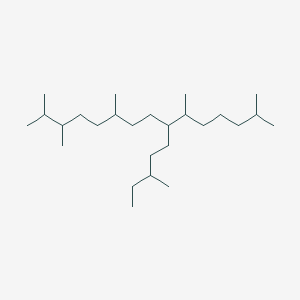
(2-Bromo-2-ethoxyethyl)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-2-ethoxyethyl)propanedinitrile: is a chemical compound with the molecular formula C6H8BrNO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-ethoxyethyl)propanedinitrile typically involves the reaction of ethyl bromoacetate with malononitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoacetate, followed by the addition of the malononitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced catalytic systems and controlled reaction environments.
Análisis De Reacciones Químicas
Types of Reactions: (2-Bromo-2-ethoxyethyl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Bromo-2-ethoxyethyl)propanedinitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (2-Bromo-2-ethoxyethyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The ethoxy and nitrile groups contribute to its reactivity and ability to form stable intermediates.
Comparación Con Compuestos Similares
- (2-Bromoethyl)propanedinitrile
- (2-Ethoxyethyl)propanedinitrile
- (2-Bromo-2-methoxyethyl)propanedinitrile
Comparison: (2-Bromo-2-ethoxyethyl)propanedinitrile is unique due to the presence of both the bromo and ethoxy groups, which enhance its reactivity and versatility in chemical synthesis. Compared to (2-Bromoethyl)propanedinitrile, it has an additional ethoxy group, which can influence its solubility and reactivity. Similarly, compared to (2-Ethoxyethyl)propanedinitrile, the presence of the bromine atom provides additional sites for chemical modification.
Propiedades
Número CAS |
191531-13-2 |
|---|---|
Fórmula molecular |
C7H9BrN2O |
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
2-(2-bromo-2-ethoxyethyl)propanedinitrile |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-7(8)3-6(4-9)5-10/h6-7H,2-3H2,1H3 |
Clave InChI |
JAGIHWLUZHYUSX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(C#N)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)





![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)



![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)

